molecular formula C17H16ClNO3 B3010198 Ethyl 2-(2-chloro-2-phenylacetamido)benzoate CAS No. 864932-81-0

Ethyl 2-(2-chloro-2-phenylacetamido)benzoate

Cat. No.: B3010198
CAS No.: 864932-81-0
M. Wt: 317.77
InChI Key: JUUWPNNQHSDXGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(2-chloro-2-phenylacetamido)benzoate ( 1365962-29-3) is a chemical compound with the molecular formula C17H16ClNO3 and a molecular weight of 317.77 g/mol . This For Research Use Only product is intended for use in scientific research and is not for human or veterinary diagnostic or therapeutic uses. Compounds featuring the 2-chloro-2-phenylacetamido moiety, which is central to this molecule, are of significant interest in medicinal chemistry research, particularly in the field of oncology . Specifically, research indicates that similar Passerini and Ugi reaction products, which share structural features with this compound such as the chlorophenylacetamide group, have been investigated as potential scaffolds for inducing apoptosis (programmed cell death) in cancer cells . These related compounds have shown promise in caspase 3/7 activation and modulation of the P53-MDM2 signaling axis, a key pathway in cancer cell survival . Researchers can explore this compound as a building block in the synthesis of more complex molecules or as a candidate for evaluating cytotoxic activities in various biological assays . Proper handling procedures are essential; consult the Safety Data Sheet for detailed hazard and storage information.

Properties

IUPAC Name

ethyl 2-[(2-chloro-2-phenylacetyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClNO3/c1-2-22-17(21)13-10-6-7-11-14(13)19-16(20)15(18)12-8-4-3-5-9-12/h3-11,15H,2H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUUWPNNQHSDXGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)C(C2=CC=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-(2-chloro-2-phenylacetamido)benzoate can be synthesized through a multi-step reaction process. One common method involves the reaction of 2-aminobenzoic acid ethyl ester with chlorophenylacetyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in a solvent like tetrahydrofuran (THF) under controlled conditions. The reaction mixture is stirred for a specific period, after which the organic solvent is removed, and the residue is purified to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the compound. Quality control measures, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, are employed to ensure the purity and consistency of the product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-chloro-2-phenylacetamido)benzoate undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

    Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

    Reduction: The compound can undergo reduction reactions to modify the functional groups.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Hydrolysis: Acidic or basic conditions can be used for hydrolysis, with reagents such as hydrochloric acid or sodium hydroxide.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products Formed

    Substitution Reactions: Products depend on the nucleophile used, resulting in various substituted derivatives.

    Hydrolysis: The major product is 2-(2-chloro-2-phenylacetamido)benzoic acid.

    Reduction: The products vary based on the specific reduction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antitumor Activity
Ethyl 2-(2-chloro-2-phenylacetamido)benzoate has shown promise as an antitumor agent. Research indicates that compounds with similar structural motifs can induce apoptosis in cancer cells via caspase activation pathways. For instance, derivatives of this compound have been investigated for their cytotoxic effects against various cancer cell lines, demonstrating enhanced potency compared to traditional chemotherapeutics like doxorubicin .

Case Study: Apoptotic Induction
A study highlighted the apoptotic properties of related compounds, which activated caspase 3/7 and modulated BAX and Bcl-2 gene expressions in MCF-7 cells, suggesting that this compound could have similar mechanisms of action .

2. Neuroprotective Effects
Compounds that inhibit beta-amyloid peptide release are critical in Alzheimer's disease research. This compound may contribute to this field by serving as a lead compound for developing inhibitors that target amyloid precursor protein processing .

Material Science Applications

1. Synthesis of Functional Polymers
The compound can be utilized in the synthesis of functionalized polymers. Its ability to participate in palladium-catalyzed cross-coupling reactions allows for the development of self-healing materials and stimuli-responsive systems. These polymers are designed to respond to environmental stimuli, enhancing their applicability in various fields, including biomedical devices and smart materials .

Data Table: Comparison of Polymer Properties

Polymer TypeSynthesis MethodKey Properties
Self-healing polymerC–N couplingHigh durability, environmental response
Stimuli-responsive polymerCross-coupling reactionsAdaptive behavior under stimuli

Chemical Biology Applications

1. Ligand Development
this compound can act as a ligand in coordination chemistry, facilitating the design of metal complexes with potential applications in catalysis and drug delivery systems. The unique structural features of this compound allow it to form stable complexes with various metal ions, enhancing the activity of catalysts used in organic transformations .

Mechanism of Action

The mechanism of action of Ethyl 2-(2-chloro-2-phenylacetamido)benzoate involves its interaction with specific molecular targets. The chloro-substituted phenylacetamido group can interact with enzymes or receptors, leading to inhibition or modulation of their activity. The ester group may undergo hydrolysis, releasing the active carboxylic acid form, which can further interact with biological targets. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Key Structural Features :

  • Benzoate ester core : Provides hydrophobicity and stability.

Comparison with Structurally Similar Compounds

Ethyl 4-(2-Chloroacetamido)benzoate (Compound A20)

Structural Differences :

  • The acetamido group is at the 4-position of the benzoate ring instead of the 2-position.
  • Lacks the additional phenyl group on the chloroacetamido moiety.

Reactivity :

  • The para-substitution reduces steric hindrance, enhancing reactivity in coupling reactions compared to the ortho-substituted target compound.

Ethyl 2-(2-Chlorophenyl)acetate

Structural Differences :

  • Lacks the acetamido group; instead, a chlorophenyl group is directly attached to the acetate moiety.

Physical Properties :

  • Molecular Weight : 198.65 g/mol (vs. ~318.75 g/mol for the target compound).
  • Solubility : Higher lipophilicity due to the absence of polar amide groups.

Ethyl 4-(Dimethylamino)benzoate

Structural Differences :

  • Features a dimethylamino group at the 4-position instead of the chloro-phenylacetamido group.

Reactivity and Performance :

  • Demonstrates higher reactivity in photopolymerization initiator systems due to electron-donating dimethylamino groups.
  • Degree of Conversion : 85% in resin cements, outperforming methacrylate-based analogs.

2-(2-Ethoxy-2-oxoacetamido)benzoic Acid

Structural Differences :

  • Contains a carboxylic acid at the 2-position instead of an ethyl ester.

Data Table: Comparative Analysis of Key Compounds

Compound Name Molecular Weight (g/mol) Substituent Position Key Functional Groups Yield (%) Applications
Ethyl 2-(2-chloro-2-phenylacetamido)benzoate ~318.75 2-position Chloro, phenylacetamido, ester 55 Pharmaceutical intermediates
Ethyl 4-(2-chloroacetamido)benzoate 242.67 4-position Chloroacetamido, ester 60–70 Heterocyclic synthesis
Ethyl 2-(2-chlorophenyl)acetate 198.65 2-position Chlorophenyl, ester N/A Agrochemical intermediates
2-(2-Ethoxy-2-oxoacetamido)benzoic acid 267.25 2-position Carboxylic acid, acetamido 55 Crystallography studies

Research Findings and Trends

Substituent Position Effects

  • Ortho vs. Para Substitution : Ortho-substituted compounds (e.g., the target compound) exhibit lower yields in synthesis due to steric hindrance. Para-substituted analogs show enhanced reactivity in coupling reactions.

Electronic and Steric Influences

  • Chloro Groups : Increase electrophilicity and metabolic stability but reduce solubility.
  • Amide vs. Ester Groups : Amides (as in the target compound) improve hydrogen-bonding capacity, critical for biological activity.

Biological Activity

Ethyl 2-(2-chloro-2-phenylacetamido)benzoate, a compound with the molecular formula C17H16ClNO3, has garnered interest in various fields due to its potential biological activities. This article delves into its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is a derivative of benzoic acid and features a chloro-substituted phenylacetamido group. This structure is significant for its interaction with biological targets, particularly in enzyme inhibition and protein interactions.

The compound's biological activity is primarily attributed to its ability to interact with specific molecular targets. The chloro-substituted phenylacetamido group may inhibit enzymes or modulate receptor activities. The ester group can undergo hydrolysis, releasing the active carboxylic acid form, which can further engage with biological targets. The exact pathways depend on the context of use, such as in medicinal chemistry or biochemical research.

1. Enzyme Inhibition

Research indicates that this compound acts as an enzyme inhibitor. Its structural characteristics allow it to bind to active sites of various enzymes, potentially leading to therapeutic applications in drug development. For instance, studies have shown that similar compounds can inhibit histone deacetylases (HDACs), which play crucial roles in cancer progression by regulating gene expression .

2. Anticancer Properties

The compound has been explored for its anticancer potential. In vitro studies suggest that derivatives related to this compound can induce apoptosis in cancer cells through pathways involving caspase activation and modulation of Bcl-2 family proteins. Such actions are pivotal in cancer therapy as they promote programmed cell death in malignant cells while sparing normal cells .

Table 1: Summary of Biological Activities

Activity TypeFindingsReferences
Enzyme InhibitionInhibits HDACs, leading to increased acetylation of proteins involved in apoptosis
AnticancerInduces apoptosis in cancer cells (e.g., MCF-7) via caspase activation
AntibacterialSimilar compounds show efficacy against Pseudomonas aeruginosa and Escherichia coli

Q & A

Basic Questions

Q. What are the optimized synthetic routes for Ethyl 2-(2-chloro-2-phenylacetamido)benzoate?

  • Methodology : The compound can be synthesized via a reaction between 2-aminobenzoic acid and ethyl chlorooxoacetate in tetrahydrofuran (THF) at 273 K, followed by slow evaporation of ethanol for crystallization. Key variables include solvent choice (THF vs. ethanol), stoichiometry (1:1 molar ratio), and temperature control (≤273 K to minimize side reactions). Yield optimization (55% in initial trials) may require adjusting reaction time (2 hours) or purification via vacuum filtration and ether washing .

Q. Which spectroscopic techniques are recommended for structural characterization?

  • Methodology :

  • X-ray crystallography : Single-crystal X-ray diffraction (SC-XRD) is critical for confirming molecular geometry and hydrogen-bonding networks (e.g., N–H···O interactions). Data refinement using SHELXL (Sheldrick, 2015) is standard .
  • FTIR : Identify functional groups (amide C=O stretch at ~1680 cm⁻¹, ester C–O at ~1250 cm⁻¹).
  • NMR : ¹H/¹³C NMR to resolve aromatic protons (δ 7.2–8.1 ppm) and ester/amide linkages.

Q. What safety protocols are essential during handling?

  • Methodology :

  • PPE : Wear nitrile gloves, safety goggles, and a lab coat. Use fume hoods to avoid inhalation .
  • First Aid : For skin contact, wash with soap/water; for eye exposure, rinse for ≥15 minutes. Consult medical professionals immediately .

Advanced Research Questions

Q. How can reaction mechanisms involving this compound be elucidated in comparative studies?

  • Methodology :

  • Kinetic Analysis : Compare reactivity with structurally similar esters (e.g., ethyl 4-(dimethylamino)benzoate) using UV-Vis spectroscopy to track reaction progress.
  • Computational Modeling : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) to map transition states and electron density distributions .
  • Isotopic Labeling : Use ¹⁸O-labeled reagents to trace acyl transfer pathways in amide bond formation.

Q. What analytical strategies identify degradation metabolites and pathways?

  • Methodology :

  • HPLC-MS/MS : Detect intermediates like ethyl 2-sulfamoyl benzoate or chlorinated byproducts.
  • FTIR and NMR : Monitor functional group changes (e.g., ester hydrolysis to carboxylic acids).
  • Pathway Validation : Compare with biodegradation studies of analogous compounds (e.g., chlorimuron-ethyl) to hypothesize cleavage mechanisms .

Q. How can computational tools predict reactivity or biological interactions?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina to simulate binding to enzymes (e.g., cytochrome P450) or receptors.
  • QSAR Modeling : Correlate substituent effects (e.g., chloro vs. fluoro groups) with biological activity (e.g., antimicrobial potency) .
  • PubChem Data : Leverage existing datasets for similar esters to infer metabolic stability or toxicity .

Notes

  • Advanced questions emphasize mechanistic and computational approaches, aligning with current research trends.
  • Methodologies integrate experimental and theoretical frameworks to address contradictions (e.g., reactivity differences in resin systems ).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.